N-(4-CHLOROBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE
Description
N-(4-Chlorobenzenesulfonyl)-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzamide is a highly substituted benzamide derivative characterized by dual aromatic systems: a chlorobenzenesulfonyl group and a tetrachlorinated hydroxyphenyl moiety.
Properties
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl5NO4S/c20-11-6-8-12(9-7-11)30(28,29)25(19(27)10-4-2-1-3-5-10)17-13(21)15(23)18(26)16(24)14(17)22/h1-9,26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKVPHRTMAESCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with 4-Chlorobenzenesulfonyl Chloride
The foundational synthetic route involves reacting 2,3,5,6-tetrachloro-4-hydroxyaniline with 4-chlorobenzenesulfonyl chloride in aprotic solvents. Pyridine or triethylamine is typically employed to scavenge HCl, driving the reaction toward completion.
Example Procedure :
A solution of 2,3,5,6-tetrachloro-4-hydroxyaniline (5.00 g, 31.85 mmol) and pyridine (3.1 mL) in anhydrous chloroform (150 mL) is treated dropwise with 4-chlorobenzenesulfonyl chloride (7.26 g, 34.58 mmol) at room temperature. After 5 hours, the mixture is concentrated, resuspended in ethyl acetate, and washed with aqueous ammonium chloride. Yield: 10.0 g (87%) after recrystallization in hexane.
Critical Parameters :
- Solvent Choice : Chloroform and tetrahydrofuran (THF) are preferred for their ability to dissolve both aromatic amines and sulfonyl chlorides.
- Stoichiometry : A 1:1.1 molar ratio of amine to sulfonyl chloride minimizes side products like disulfonated derivatives.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis utilizes continuous flow reactors to enhance heat transfer and reaction uniformity. A patented method involves:
- Reagents : 4-Chlorobenzenesulfonyl chloride (1.2 eq), 2,3,5,6-tetrachloro-4-hydroxyaniline (1.0 eq)
- Conditions :
- Temperature : 60–65°C
- Residence Time : 15 minutes
- Catalyst : Tributylphosphine (0.09 mmol) and palladium(II) dichloride (0.09 mmol)
- Yield : 98.7% with >98.5% purity (HPLC).
Optimization of Reaction Parameters
Temperature and Catalytic Effects
Elevated temperatures (60–90°C) accelerate sulfonation but risk decomposition of the hydroxyphenyl intermediate. Microwave-assisted synthesis reduces reaction times to 15 minutes while maintaining yields of 75–91%.
Comparative Data :
| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional | 20–25 | 5 | 87 | 95 |
| Microwave | 60–65 | 0.25 | 91.93 | 98 |
| Continuous Flow | 90 | 0.4 | 98.7 | 98.5 |
Solvent and Base Selection
Polar aprotic solvents (e.g., acetonitrile) improve reagent solubility, while bases like N-ethyl-N,N-diisopropylamine (DIEA) enhance nucleophilicity. A study comparing bases reported:
- DIEA : 91.93% yield in acetonitrile
- Pyridine : 87% yield in chloroform
- Triethylamine : 75% yield in THF
Purification and Characterization
Recrystallization vs. Chromatography
Spectroscopic Validation
- 1H NMR : Key peaks include aromatic protons at δ 7.75 (d, 2H) and δ 7.53 (s, 1H).
- MS ESI : Molecular ion peak at m/z 508 (M+H)+ confirms product identity.
Challenges and Mitigation Strategies
Hydrolysis of Sulfonyl Chloride
Exposure to moisture generates 4-chlorobenzenesulfonic acid, which inhibits coupling. Solutions include:
Byproduct Formation
Disubstituted byproducts arise from excess sulfonyl chloride. Stoichiometric controls and real-time HPLC monitoring reduce their prevalence to <2%.
Emerging Methodologies
Enzymatic Sulfonation
Pilot studies using aryl sulfotransferases demonstrate 60–70% yields under mild conditions (pH 7.4, 37°C), though scalability remains limited.
Solid-Phase Synthesis
Immobilized 2,3,5,6-tetrachloro-4-hydroxyaniline on Wang resin enables automated synthesis, with yields comparable to solution-phase methods (82–85%).
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzamides or other derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to N-(4-chlorobenzenesulfonyl)-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzamide exhibit anticancer properties. For instance, a study evaluated the cytotoxic effects of sulfonamide derivatives on various cancer cell lines. The results showed that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells through multiple mechanisms, including the modulation of apoptotic pathways and cell cycle arrest .
1.2 Anti-inflammatory Properties
The anti-inflammatory potential of related compounds has been documented in various studies. For example, a specific derivative was tested for its ability to reduce pro-inflammatory cytokines in RAW264.7 macrophages. The compound demonstrated significant inhibition of cytokine production induced by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .
1.3 Enzyme Inhibition
The compound has also been explored as a selective inhibitor of various enzymes involved in disease processes. In particular, its ability to inhibit lysine-specific demethylase 1 (LSD1) has been highlighted. LSD1 is implicated in several cancers and neurodegenerative diseases; thus, inhibitors like this compound may offer therapeutic avenues for treatment .
Material Science
2.1 Polymer Chemistry
In material science, sulfonamide derivatives have been utilized to modify polymer properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength due to the strong intermolecular interactions facilitated by the sulfonamide group .
2.2 Coatings and Adhesives
The compound's chemical properties make it suitable for developing advanced coatings and adhesives that require enhanced durability and resistance to environmental factors. Its application in formulating protective coatings can lead to materials with improved performance in harsh conditions .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-CHLOROBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple chlorine atoms and the sulfonyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key benzamide derivatives and chlorinated aromatic systems, emphasizing substituent effects on properties such as melting point, molecular weight, toxicity, and synthetic feasibility.
Substituent Effects on Thermal Stability and Melting Points
Benzamide derivatives with electron-withdrawing groups (e.g., nitro, cyano, or halogens) typically exhibit elevated melting points due to enhanced intermolecular interactions. For example:
- N-(4-Chlorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide (4b) has a melting point of 271–273°C, attributed to the rigidity of the dicyanoimidazole ring and chlorine substituent .
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) , with electron-donating methoxy groups, shows a significantly lower melting point (90°C), highlighting how electron-donating substituents reduce thermal stability .
The target compound’s tetrachlorinated hydroxyphenyl and chlorobenzenesulfonyl groups likely increase its melting point beyond 300°C, comparable to heavily halogenated analogs like N-(5-Chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl)-2-hydroxybenzamide (), though exact data are unavailable.
Molecular Weight and Structural Complexity
The molecular weight of the target compound can be estimated based on its formula (C₁₉H₁₀Cl₅NO₄S), yielding ~520 g/mol. This exceeds simpler benzamides such as 4'-Chlorobenzanilide (C₁₃H₁₀ClNO; 247.68 g/mol) and 4-Chloro-N-(4-methoxy-2-nitrophenyl)benzamide (306.71 g/mol) .
Biological Activity
N-(4-Chlorobenzenesulfonyl)-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, synthesizing relevant research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a tetrachlorophenyl moiety. Its molecular formula is , with a molecular weight of approximately 436.55 g/mol. The presence of multiple chlorine atoms and a sulfonyl group suggests that the compound may exhibit significant biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀Cl₅N₂O₃S |
| Molecular Weight | 436.55 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit promising anticancer properties. For instance, sulfonamide derivatives have been reported to inhibit the growth of various cancer cell lines, including colorectal cancer cells (SW480 and HCT116) with IC50 values as low as 0.12 μM . This suggests that our compound may also possess similar anticancer activities.
The mechanism of action for sulfonamide compounds often involves the inhibition of specific enzymes or receptors. For example, compounds targeting the Wnt/β-catenin signaling pathway have shown efficacy in reducing tumor proliferation . The structural characteristics of this compound may allow it to interact with these biological targets effectively.
Antimicrobial Activity
Studies have indicated that related sulfonamides possess antibacterial properties against various bacterial strains . The broad-spectrum activity of these compounds makes them potential candidates for further development as antimicrobial agents.
Antioxidant Activity
The antioxidant potential of similar compounds has been assessed using DPPH and ABTS assays. While specific data on our compound is limited, related structures have shown varying degrees of antioxidant activity . This property could contribute to its overall biological efficacy.
Table 2: Biological Activity Summary
| Biological Activity | Evidence | References |
|---|---|---|
| Anticancer | IC50 = 0.12 μM | |
| Antimicrobial | Active against Gram-positive bacteria | |
| Antioxidant | Moderate activity in DPPH assay |
Case Study 1: Colorectal Cancer Inhibition
A study evaluated the effects of a related sulfonamide on HCT116 xenografts in BALB/C nu/nu mice. The compound significantly inhibited tumor growth and reduced Ki67 expression levels, indicating decreased cell proliferation . This highlights the potential therapeutic application of sulfonamide derivatives in cancer treatment.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the synthesis and evaluation of various sulfonamide derivatives against bacterial strains. Among these derivatives, one exhibited moderate antibacterial activity across multiple strains, reinforcing the potential applicability of this compound in antimicrobial therapies .
Q & A
Q. What are the recommended crystallographic methods to determine the molecular structure of this compound?
The crystal structure can be resolved using single-crystal X-ray diffraction. Refinement should employ SHELXL for high-precision small-molecule refinement, leveraging its robust handling of twinned or high-resolution data. Visualization tools like ORTEP-3 or WinGX are critical for modeling thermal ellipsoids and validating bond geometries . For accuracy, cross-validate results with density functional theory (DFT) calculations to reconcile discrepancies in torsion angles or hydrogen bonding.
Q. How can researchers confirm the purity of this compound after synthesis?
Use High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity. Complement this with FTIR spectroscopy (focus on sulfonamide S=O stretches at 1150–1350 cm⁻¹) and NMR (¹H/¹³C) to verify functional groups and absence of unreacted precursors. Mass spectrometry (ESI-MS) provides molecular weight confirmation .
Advanced Research Questions
Q. How can structural refinement discrepancies (e.g., disordered Cl atoms) be resolved during crystallographic analysis?
Disordered atoms can be modeled using SHELXL’s PART instruction to split occupancy across multiple sites. Apply geometric restraints (e.g., SIMU/DELU) to stabilize refinement. Cross-check with independent datasets collected at varying temperatures (e.g., 100 K vs. 298 K) to distinguish static disorder from thermal motion. If contradictions persist, employ Hirshfeld surface analysis to quantify intermolecular interactions influencing disorder .
Q. What synthetic strategies mitigate steric hindrance during the coupling of the tetrachlorophenol and sulfonylbenzamide moieties?
Optimize stepwise synthesis:
- Step 1: Pre-activate the tetrachloro-4-hydroxyphenyl group using N-hydroxysuccinimide (NHS) esters to enhance electrophilicity.
- Step 2: Use DMF as a solvent with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) catalysis under inert atmosphere (N₂) to minimize side reactions.
- Step 3: Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient) before final coupling. Yields >70% are achievable with rigorous exclusion of moisture .
Q. How should researchers evaluate the compound’s cytotoxic activity while controlling for off-target effects?
Follow a two-tiered assay protocol :
- Tier 1: Screen against HeLa or MCF-7 cell lines using MTT assays (48-hour exposure, 10–100 µM range). Include hydroxyurea as a positive control (IC₅₀ ~4.3 mM) .
- Tier 2: Validate hits with apoptosis markers (e.g., Annexin V/PI staining) and ROS assays to differentiate cytotoxic mechanisms. Use siRNA knockdown of suspected targets (e.g., topoisomerases) to confirm specificity.
| Compound | IC₈₀ (ppm) | IC₈₀ (mM) |
|---|---|---|
| Target Benzamide | 191.1 | 0.8 |
| Hydroxyurea (Control) | 1036.6 | 4.3 |
| Data adapted from cytotoxicity studies in . |
Q. What analytical techniques resolve contradictions in spectroscopic data (e.g., conflicting NOESY correlations)?
Combine 2D NMR (HSQC, HMBC) with variable-temperature NMR to distinguish dynamic effects from structural anomalies. For ambiguous NOESY peaks, conduct DFT-based NMR chemical shift predictions (e.g., using Gaussian 16) to compare theoretical and experimental shifts. If inconsistencies remain, consider X-ray crystallography as a definitive structural arbiter .
Methodological Notes
- Synthesis Optimization: For scale-up, replace EDC with HATU for higher coupling efficiency in sterically demanding reactions .
- Biological Assays: Include 3D spheroid models to better mimic in vivo tumor microenvironments during cytotoxicity testing.
- Software Tools: Use Mercury CSD for crystallographic data validation and CYLview for orbital visualization in DFT studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
